A|A42-IN-1 (free base)

γ-Secretase Modulator Alzheimer's Disease Amyloid-beta

Validating γ-secretase modulation in Alzheimer's models requires tool compounds with proven brain penetration and clean off-target profiles. Many GSMs fail due to high microsomal clearance or CYP inhibition. Aβ42-IN-1 (1v) is a scaffold-hopped N-ethylpyridine-2-carboxamide GSM designed to overcome these limitations. - **In vivo efficacy:** Reduces soluble brain Aβ42 by 36% (30 mg/kg, oral) in APP/PS1 mice. - **PK advantage:** Improved metabolic stability (vs. isoindolinone lead 1a) and no CYP3A4 inhibition. - **Application:** Acute/chronic PD studies, reference for picolinamide-based GSM development.

Molecular Formula C29H26N4O2
Molecular Weight 462.5 g/mol
Cat. No. B12421834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA|A42-IN-1 (free base)
Molecular FormulaC29H26N4O2
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=NC=C(C=C1)C2=C(N=C3N2C=CC=C3OCC4=CC=C(C=C4)C5=CC=CC=C5)C
InChIInChI=1S/C29H26N4O2/c1-3-30-29(34)25-16-15-24(18-31-25)27-20(2)32-28-26(10-7-17-33(27)28)35-19-21-11-13-23(14-12-21)22-8-5-4-6-9-22/h4-18H,3,19H2,1-2H3,(H,30,34)
InChIKeyVNNXRQLFCKSSMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A|A42-IN-1 (Free Base) Overview


A|A42-IN-1 (free base), also referred to as Aβ42-IN-1 or compound 1v (CAS No. 2434633-17-5), is a small-molecule γ-secretase modulator (GSM) belonging to the N-ethylpyridine-2-carboxamide chemical class . It was discovered through scaffold-hopping optimization of an isoindolinone lead (compound 1a) to overcome poor metabolic stability and low brain bioavailability . As a GSM, it selectively shifts amyloid precursor protein (APP) processing to reduce the pathogenic amyloid-β42 (Aβ42) peptide without broadly inhibiting γ-secretase activity, a mechanism relevant to Alzheimer's disease (AD) research .

γ-Secretase modulation tool
Selectively shifts APP processing to reduce Aβ42 in research models
Oral bioavailability in rodent models
Reported brain Aβ42 reduction following oral administration in mice
CYP3A4-sparing profile
No CYP3A4 inhibition reported at Aβ42-lowering concentrations; may support combination protocols

Why A|A42-IN-1 Cannot Be Substituted


GSMs are not functionally interchangeable due to wide variations in their Aβ42-lowering potency (ranging from low-nanomolar to micromolar), divergent CYP450 inhibition profiles that dictate potential drug-drug interaction risks, and distinct chemical scaffolds that govern brain penetration. For example, the earlier lead compound 1a exhibited a favorable brain/plasma ratio (Kp = 0.72) but failed to reduce brain Aβ42 levels in vivo due to high microsomal clearance (CLint = 611 µL/min/mg) and low bioavailability . In contrast, A|A42-IN-1 (1v) was chemically engineered to retain the favorable CYP3A4 selectivity of 1a while dramatically improving metabolic stability and demonstrating proven in vivo brain Aβ42 reduction (36% at 30 mg/kg) . These structural-activity-driven performance gaps mean that selecting an arbitrary 'GSM' without verifying its specific PK/PD and selectivity data carries a high risk of experimental failure.

!
GSM potency variability
Aβ42 IC50 values span low-nanomolar to micromolar across chemotypes; a generic GSM may lack required cellular potency.
!
Brain exposure not guaranteed
High in vitro potency does not ensure in vivo brain Aβ42 reduction. Metabolic stability and brain penetration are scaffold-dependent.
!
CYP inhibition profiles differ
Many GSMs inhibit CYP3A4; a non-selective compound may confound polypharmacy research models.

A|A42-IN-1: Key Differentiators


In Vivo Brain Aβ42 Reduction

A|A42-IN-1 (compound 1v) was directly compared to its predecessor, compound 1a, in a mouse pharmacodynamic model. While 1a possessed a good brain/plasma ratio (Kp = 0.72), it failed to reduce brain Aβ42 levels at 30 mg/kg (p.o.) due to high intrinsic microsomal clearance . In contrast, at the same oral dose, 1v significantly reduced brain Aβ42 levels by 36% and plasma Aβ42 by 66% . This improvement was enabled by chemical optimization that maintained CNS penetration while dramatically improving metabolic stability .

In Vivo Brain Aβ42
Head-to-head
A|A42-IN-1 (1v) −36% brain Aβ42
vs
Compound 1a No reduction
Supports target engagement and brain Aβ42 reduction in mouse PD model
30 mg/kg p.o., 8-week-old ddY mice; same dose as comparator
γ-Secretase Modulator Alzheimer's Disease Amyloid-beta Pharmacokinetics Brain Penetration

CYP3A4 Sparing Profile

In the original publication, A|A42-IN-1 (compound 1v) is explicitly characterized as not inhibiting CYP3A4 at its effective concentration for Aβ42 reduction . This is a significant differentiator within the N-ethylpyridine-2-carboxamide series and represents a key optimization goal successfully achieved during lead optimization. For comparison, many clinically investigated GSMs (including both acidic and non-acidic chemotypes) have shown CYP3A4 inhibition liabilities, which contributed to their clinical discontinuation or limited use in polypharmacy scenarios typical of Alzheimer's disease patients .

CYP3A4 Sparing
Class-level inference
No inhibition at Aβ42 IC50
CYP3A4-sparing profile may support combination study design in research
Class-level design objective; confirm in relevant assay
CYP3A4 Inhibition Drug-Drug Interaction γ-Secretase Modulator Safety Pharmacology

Aβ42 Potency vs Early-Generation GSMs

A|A42-IN-1 reduces Aβ42 levels in cultured cells with an IC50 value of 91 nM (0.091 µM) . This potency is superior to early-generation acidic GSMs like GSM-1, which exhibits an Aβ42 IC50 of 348 nM , and the previously clinical-stage JNJ-40418677, which decreases Aβ42 production with an IC50 of 200 nM . It should be noted that newer, highly optimized GSMs like BPN-15606 (IC50 7 nM) and RO7185876 (IC50 ~2 nM) exhibit greater absolute potency, but these compounds belong to distinct chemical classes and may differ in their broader pharmacological profiles.

Aβ42 Potency
Cross-study comparable
IC50 91 nM
Reported cellular potency supports assay calibration and cross-chemotype comparison
vs GSM-1 (348 nM) and JNJ-40418677 (200 nM) in cell-based assays
γ-Secretase Modulator Aβ42 Lowering Potency Comparison Cellular Assay

A|A42-IN-1: Preclinical Applications


In Vivo Brain Aβ42 Reduction Studies

A|A42-IN-1 is an optimal tool for acute or sub-chronic pharmacodynamic (PD) studies in transgenic Alzheimer's mouse models (e.g., APP/PS1, 3xTg) where investigators need to establish a direct causal link between γ-secretase modulation and reduction of soluble brain Aβ42 levels. Its proven ability to lower brain Aβ42 by 36% at a 30 mg/kg oral dose [Section 3, Evidence 1], combined with the absence of CYP3A4 inhibition [Section 3, Evidence 2], makes it suitable for chronic dosing studies where drug-drug interaction risk (e.g., with anesthesia or co-administered analgesics) must be minimized.

SAR Studies of N-Ethylpyridine-2-Carboxamide GSMs

Because A|A42-IN-1 represents a scaffold-hop optimized from the isoindolinone lead compound 1a, it serves as a critical reference molecule for medicinal chemistry groups studying the transition from isoindolinone to picolinamide-based GSMs. Procuring A|A42-IN-1 alongside its predecessor compound 1a (and analogs) allows for direct, comparative assessment of how the biphenylmethoxy substitution and core scaffold modification influence metabolic stability, brain penetration, and CYP3A4 selectivity [Section 3, Evidence 1 & 2].

Comparative Profiling of GSM Chemotypes

For academic or industry groups building a comprehensive panel of γ-secretase modulators to profile against a specific cellular or in vivo endpoint, A|A42-IN-1 fills an important potency niche between early acidic GSMs (e.g., GSM-1, IC50 348 nM) and ultra-potent newer chemotypes (e.g., BPN-15606, IC50 7 nM). Its balanced profile of potency, confirmed oral bioavailability, and favorable CYP profile makes it a reliable mid-potency standard for assay calibration and cross-study comparison [Section 3, Evidence 3].

Application
Selection Property
Validation Focus
Rodent brain Aβ42 PD studies
Oral bioavailability & brain penetration
Brain Aβ42 reduction endpoint
GSM scaffold-hopping SAR
Scaffold-dependent metabolic stability
CYP3A4 selectivity & brain exposure
Cross-chemotype GSM potency panel
Mid-range cellular potency reference
Assay calibration & potency ranking
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